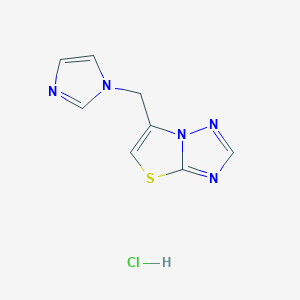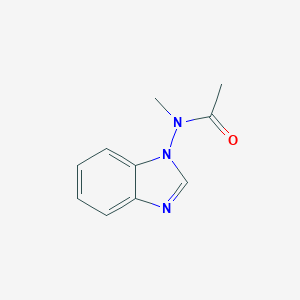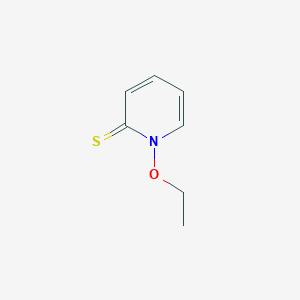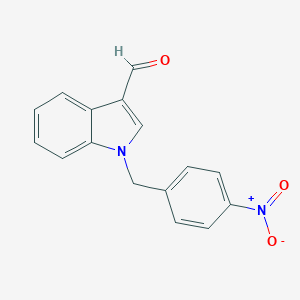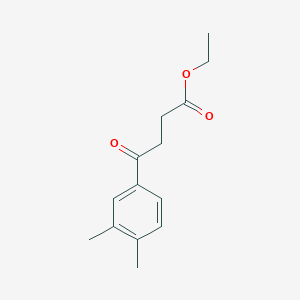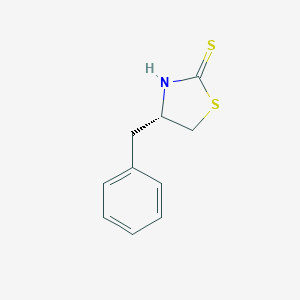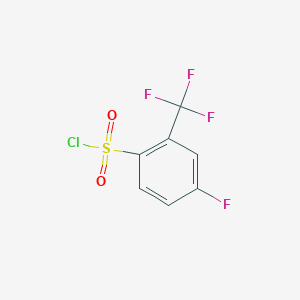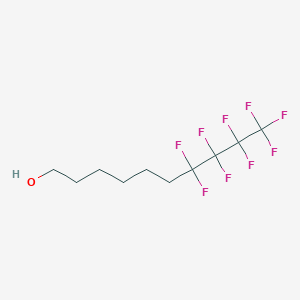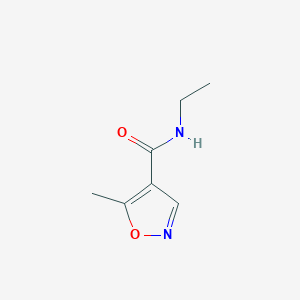
N-Ethyl-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-methylisoxazole-4-carboxamide, also known as EMICA, is a compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMICA is a synthetic compound that was first developed in the early 2000s and has since been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. In
Mechanism Of Action
N-Ethyl-5-methylisoxazole-4-carboxamide selectively blocks the activity of certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By blocking the activity of this receptor, N-Ethyl-5-methylisoxazole-4-carboxamide can prevent the formation of long-term potentiation (LTP), a process that is critical for learning and memory.
Biochemical And Physiological Effects
N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to blocking the activity of NMDA receptors, N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. N-Ethyl-5-methylisoxazole-4-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, in various regions of the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Ethyl-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to investigate the specific role of these receptors in various physiological processes. However, one of the limitations of using N-Ethyl-5-methylisoxazole-4-carboxamide is its potential for off-target effects. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, which could potentially confound the results of experiments investigating the role of specific receptors.
Future Directions
There are several potential future directions for research involving N-Ethyl-5-methylisoxazole-4-carboxamide. One area of interest is the role of N-Ethyl-5-methylisoxazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors that are implicated in these disorders, and further research could investigate the potential therapeutic benefits of N-Ethyl-5-methylisoxazole-4-carboxamide in these contexts. Another area of interest is the development of more selective N-Ethyl-5-methylisoxazole-4-carboxamide analogs that could be used to investigate the specific role of individual glutamate receptor subtypes in various physiological processes.
Synthesis Methods
N-Ethyl-5-methylisoxazole-4-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of ethyl isoxazole-4-carboxylate with methylamine hydrochloride to form N-ethyl-4-methylisoxazole-5-carboxamide. This intermediate is then reacted with sodium hydride and ethyl iodide to yield N-Ethyl-5-methylisoxazole-4-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
N-Ethyl-5-methylisoxazole-4-carboxamide has been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. Specifically, N-Ethyl-5-methylisoxazole-4-carboxamide has been used to study the effects of glutamate, an excitatory neurotransmitter, on the brain. Glutamate is involved in a wide range of physiological processes, including learning and memory, and is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors, allowing researchers to investigate the specific role of these receptors in various physiological processes.
properties
CAS RN |
167538-15-0 |
|---|---|
Product Name |
N-Ethyl-5-methylisoxazole-4-carboxamide |
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
Canonical SMILES |
CCNC(=O)C1=C(ON=C1)C |
synonyms |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



